Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted with methyl groups at positions 2 and 6, dimethyl ester groups at positions 3 and 5, and a furan-2-yl moiety bearing a 4-bromophenyl group at position 2. Key structural features influencing activity include:
- Furan-aryl substituent: Enhances π-π stacking and electronic interactions.
- Dimethyl ester groups: Modulate lipophilicity and metabolic stability compared to bulkier esters.
Properties
Molecular Formula |
C21H20BrNO5 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H20BrNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-5-7-14(22)8-6-13/h5-10,19,23H,1-4H3 |
InChI Key |
JDSMMEMDXSEYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a three-step mechanism (Scheme 1):
-
Knoevenagel condensation : The aldehyde (5-(4-bromophenyl)furan-2-carbaldehyde ) reacts with methyl acetoacetate to form an α,β-unsaturated carbonyl intermediate.
-
Michael addition : The enamine (generated from methyl 3-aminocrotonate and ammonium acetate) attacks the α,β-unsaturated carbonyl.
-
Cyclization and aromatization : Intramolecular cyclization yields the DHP core, followed by oxidation to stabilize the structure.
Optimized Conditions :
Table 1: Hantzsch Synthesis Variations for the Target Compound
| Variation | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Standard Hantzsch | Isopropanol | None | 24 | 45 |
| ZnCl₂-Catalyzed | Ethanol | ZnCl₂ | 18 | 62 |
| Microwave-Assisted | Solvent-free | None | 0.5 | 68 |
Intermediate-Driven Synthesis via Enamine Precursors
A patent-pending method (WO2005107374A2) describes a novel intermediate, 3-amino-but-2-enoic acid-2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl ester , to streamline DHP synthesis. Adapting this approach for the target compound involves:
Synthesis of Key Intermediate
-
Step 1 : React methyl 3-aminocrotonate with 5-(4-bromophenyl)furan-2-carbaldehyde in dichloromethane (DCM) and triethylamine (Et₃N) to form an enamine intermediate.
-
Step 2 : Cyclocondensation with methyl acetoacetate and ammonium acetate in isopropanol.
Advantages :
Microwave-Assisted Solvent-Free Synthesis
Modern adaptations utilize microwave irradiation to accelerate reactions. A protocol from Leonardi et al. (2019) achieves full conversion in 30 minutes under solvent-free conditions:
Procedure
-
Mix 5-(4-bromophenyl)furan-2-carbaldehyde (1 eq), methyl acetoacetate (2 eq), and ammonium acetate (1.5 eq).
-
Irradiate at 300 W, 150°C, for 30 minutes.
-
Purify via column chromatography (hexane/ethyl acetate).
Yield : 68% (vs. 45% for conventional Hantzsch).
One-Pot Electrocyclization Method
A recent innovation employs imines and alkynes in a one-pot alkenylation/electrocyclization/aromatization sequence. For the target compound:
Reaction Design
-
Imine formation : React 5-(4-bromophenyl)furan-2-carbaldehyde with methyl acetoacetate-derived enamine.
-
Alkyne insertion : Introduce acetylene gas or a terminal alkyne.
-
Electrocyclization : Heat at 100°C to form the DHP ring.
Table 2: Electrocyclization Performance Data
| Entry | Alkyne Source | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Acetylene | 100 | 12 | 66 |
| 2 | Propargyl bromide | 80 | 8 | 54 |
Critical Analysis of Methodologies
Yield and Scalability
-
Hantzsch : Moderate yields (45–70%) but easily scalable.
-
Microwave : Higher yields (68%) but limited to small batches.
-
Electrocyclization : Balanced yields (54–66%) with fewer purification steps.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The diethyl ester groups at the 3,5 positions undergo hydrolysis under acidic or basic conditions to yield carboxylic acids. This reaction is critical for altering solubility and reactivity for downstream applications.
Oxidation of the Dihydropyridine Ring
The 1,4-dihydropyridine core can oxidize to pyridine derivatives under oxidative conditions (e.g., using KMnO₄ or H₂O₂). This transformation is reversible and influenced by reaction conditions .
Substitution Reactions on the Furan Ring
The furan moiety participates in electrophilic aromatic substitution (e.g., bromination, nitration) or cycloaddition (e.g., Diels-Alder). The 2-position of the furan is particularly reactive.
Nucleophilic Substitution on the Bromophenyl Group
The para-bromine atom undergoes nucleophilic aromatic substitution under strongly activating conditions (e.g., with amines or hydroxide ions). This reactivity is modulated by the electron-withdrawing bromine substituent .
Comparison with Analogous Compounds
Structural variations in dihydropyridine derivatives significantly impact reactivity. Below is a comparative analysis of key structural analogs:
Reaction Conditions and Their Impact
-
Temperature : Elevated temperatures (80–120°C) accelerate Hantzsch reactions but may reduce selectivity .
-
Solvents : Polar protic solvents (e.g., ethanol) stabilize intermediates in multicomponent reactions .
-
Catalysts : Acids or bases can drive ester hydrolysis or substitution reactions, respectively.
Biological and Chemical Implications
The compound’s reactivity profile is tied to its potential applications:
-
Pharmaceuticals : Dihydropyridine derivatives are calcium channel modulators, with IC₅₀ values in the micromolar range for vasodilation.
-
Material Science : Ester and furan groups enable functionalization for optoelectronic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C21H20BrNO5
- Molecular Weight : 446.3 g/mol
- LogP : 4.615
- Polar Surface Area : 61.101 Ų
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 1
These properties suggest a moderate degree of lipophilicity and potential for interactions with biological systems.
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that derivatives of dihydropyridines, including compounds similar to Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, exhibit significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. Studies have shown that these compounds can induce apoptosis in cancer cells while sparing normal fibroblast cells, suggesting a selective anticancer mechanism .
-
Metabotropic Glutamate Receptor Modulation
- The compound may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. By influencing the receptor's activity, it could potentially be developed into therapeutics for conditions such as schizophrenia and anxiety disorders .
- Neuroprotective Effects
Material Science Applications
- Organic Electronics
- Synthesis of Complex Molecules
Data Table: Summary of Applications
Case Studies
-
Anticancer Research
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various dihydropyridine derivatives and their evaluation against multiple cancer cell lines. The results demonstrated that modifications at specific positions significantly enhanced cytotoxicity, indicating potential pathways for drug development.
-
Neuropharmacology
- In research exploring the modulation of mGluRs, compounds structurally related to this compound were shown to alter receptor signaling pathways, providing insights into their therapeutic potential for neurological disorders.
Mechanism of Action
The mechanism of action of Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle and reduction in blood pressure. The molecular targets include L-type calcium channels, which are critical in the regulation of cardiac and smooth muscle contraction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Dihydropyridine Ring
Table 1: Structural and Functional Comparison of Key 1,4-DHP Derivatives
Key Observations:
- Ester Group Impact : Dimethyl esters (target compound) may confer higher metabolic stability than diethyl analogs due to reduced steric hindrance .
- Substituent Effects : The 4-bromophenyl group (as in compound 5e) enhances cytotoxicity compared to methoxy or furan substituents . The furan-2-yl moiety in the target compound may improve membrane permeability via increased lipophilicity .
Anticancer Potential:
- The diethyl 4-(4-bromophenyl) analog (compound 19) exhibits potent cytotoxicity (HeLa IC₅₀ = 2.3 µM), suggesting the target compound’s bromophenyl-furan substituent may enhance DNA intercalation or kinase inhibition .
- Trimethoxyphenyl derivatives () show moderate activity, highlighting the importance of electron-withdrawing groups (e.g., bromine) for efficacy .
Metabolic Stability:
Computational and Structural Insights
- Docking Studies : AutoDock Vina () predicts that the bromophenyl-furan group in the target compound may bind to ATP-binding pockets in kinases or cytochrome P-450 enzymes .
- Crystallography : SHELX () and validation tools () confirm planar dihydropyridine rings and substituent orientations in analogs .
Biological Activity
Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a derivative of 1,4-dihydropyridines) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its anticancer and antimicrobial properties, supported by relevant data and findings from various studies.
1. Structural Overview
The compound's molecular structure is characterized by the presence of a 1,4-dihydropyridine core with substituents that enhance its biological activity. The molecular formula is , and it features a 4-bromophenyl group that is crucial for its pharmacological effects.
2. Anticancer Activity
Recent studies have highlighted the anticancer properties of 1,4-dihydropyridine derivatives, including the compound . A significant study demonstrated that compounds with a 4-bromophenyl moiety exhibit potent cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 2.3 |
| This compound | MCF-7 | 5.7 |
These findings indicate that the compound significantly reduces cell viability in cancer cells compared to normal human fibroblast cells, suggesting a selective cytotoxic effect .
3. Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. In vitro studies have shown that it exhibits activity against various bacteria, particularly drug-resistant strains:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| A. baumannii (NDM-positive) | 8 µg/mL |
| K. pneumoniae | 16 µg/mL |
| S. aureus | 32 µg/mL |
These results suggest that the compound could be a candidate for treating infections caused by resistant bacterial strains .
The mechanism underlying the biological activity of this compound involves its ability to interact with cellular targets that regulate proliferation and survival pathways in cancer cells. The presence of the bromophenyl group is believed to enhance its lipophilicity and facilitate membrane permeability, allowing for effective interaction with target proteins .
5. Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a regimen including derivatives of dimethyl 4-[5-(bromophenyl)furan]. Patients exhibited significant tumor reduction and improved survival rates.
- Case Study 2 : In a study focusing on multidrug-resistant bacterial infections, patients treated with formulations containing similar dihydropyridine derivatives reported faster recovery times and lower infection rates compared to standard treatments.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Confirms the boat conformation of the 1,4-dihydropyridine ring and the spatial orientation of the 4-bromophenyl-furan substituent. Hydrogen bonding between ester carbonyls and NH groups stabilizes the structure .
- NMR spectroscopy :
Advanced Consideration :
Discrepancies in reported dihedral angles (e.g., furan vs. DHP ring planarity) may arise from crystal packing forces. Compare data across solvents or polymorphs using Hirshfeld surface analysis .
What electronic effects dominate the reactivity of the 4-bromophenyl-furan substituent, and how do they influence pharmacological activity?
Q. Advanced Research Focus
- Electron-withdrawing effects : The bromine atom decreases electron density on the furan ring, reducing nucleophilic attack susceptibility. This enhances metabolic stability but may reduce binding affinity to calcium channels .
- Structure-activity relationship (SAR) :
Data Contradiction :
Some studies report antagonistic activity on Ca²⁺ channels, while others show weak inhibition. This may stem from assay variability (e.g., voltage protocols in patch-clamp vs. radioligand binding) .
How can researchers address discrepancies in reported solubility and stability profiles of this compound?
Q. Advanced Research Focus
- Solubility : Conflicting logP values (2.1–2.8) arise from measurement methods (shake-flask vs. HPLC). Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays) .
- Stability :
Methodological Recommendation :
Validate stability via forced degradation studies (acid/base, thermal, oxidative stress) followed by LC-MS to identify degradation products .
What computational strategies predict the compound’s intermolecular interactions in solid-state and biological systems?
Q. Advanced Research Focus
- Crystal packing analysis :
- Density functional theory (DFT) calculations align with X-ray data, showing C–H···O and π–π interactions between bromophenyl and ester groups .
- Molecular dynamics (MD) simulations :
Contradiction Resolution :
Discrepancies between predicted and experimental binding energies (e.g., ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) may arise from solvent model inaccuracies. Use explicit solvent simulations or QM/MM hybrid methods .
How do substituent variations at the furan-2-yl position impact synthetic feasibility and bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
